
6-Isocyanatohexanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Isocyanatohexanoic acid is an organic compound with the molecular formula C7H11NO3. It is a derivative of hexanoic acid, where an isocyanate group (-NCO) is attached to the sixth carbon atom of the hexanoic acid chain. This compound is known for its reactivity and is used in various chemical synthesis processes.
準備方法
Synthetic Routes and Reaction Conditions
6-Isocyanatohexanoic acid can be synthesized through the reaction of hexanoic acid with phosgene (COCl2) in the presence of a base such as pyridine. The reaction proceeds as follows:
Formation of Hexanoyl Chloride: Hexanoic acid reacts with phosgene to form hexanoyl chloride.
Formation of this compound: Hexanoyl chloride then reacts with ammonia to form this compound.
The reaction conditions typically involve maintaining a low temperature to control the reactivity of phosgene and ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound involves similar steps but on a larger scale. The process includes the use of continuous flow reactors to handle the highly reactive intermediates safely. The reaction is carefully monitored to maintain optimal conditions and ensure high yield and purity of the final product.
化学反応の分析
Types of Reactions
6-Isocyanatohexanoic acid undergoes various chemical reactions, including:
Addition Reactions: The isocyanate group can react with nucleophiles such as alcohols, amines, and water to form urethanes, ureas, and carbamic acids, respectively.
Substitution Reactions: The compound can participate in substitution reactions where the isocyanate group is replaced by other functional groups.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common Reagents and Conditions
Alcohols: React with this compound to form urethanes under mild conditions.
Amines: React with the isocyanate group to form ureas, often requiring a catalyst to proceed efficiently.
Water: Reacts with the isocyanate group to form carbamic acid, which can further decompose to form carbon dioxide and an amine.
Major Products Formed
Urethanes: Formed from the reaction with alcohols.
Ureas: Formed from the reaction with amines.
Carbamic Acids: Formed from the reaction with water, which can further decompose.
科学的研究の応用
6-Isocyanatohexanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of various organic compounds, including polyurethanes and other polymers.
Biology: Employed in the modification of biomolecules for research purposes, such as labeling proteins and peptides.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of coatings, adhesives, and sealants due to its reactivity and ability to form strong bonds with various substrates.
作用機序
The mechanism of action of 6-isocyanatohexanoic acid primarily involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, leading to the formation of stable covalent bonds. This reactivity is harnessed in various applications, such as the formation of polyurethanes, where the isocyanate group reacts with polyols to form a polymer network.
類似化合物との比較
Similar Compounds
Isothiocyanates: Compounds with the general structure R-N=C=S, known for their biological activity and use in organic synthesis.
Hexanoic Acid Derivatives: Other derivatives of hexanoic acid, such as hexanoyl chloride and hexanoic anhydride, which have different reactivities and applications.
Uniqueness
6-Isocyanatohexanoic acid is unique due to the presence of the isocyanate group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable compound in the production of polyurethanes and other polymers, as well as in various research applications.
特性
分子式 |
C7H11NO3 |
|---|---|
分子量 |
157.17 g/mol |
IUPAC名 |
6-isocyanatohexanoic acid |
InChI |
InChI=1S/C7H11NO3/c9-6-8-5-3-1-2-4-7(10)11/h1-5H2,(H,10,11) |
InChIキー |
VEMIDQSYLDOEJC-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)O)CCN=C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


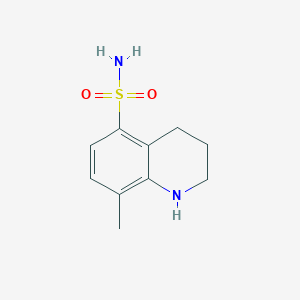


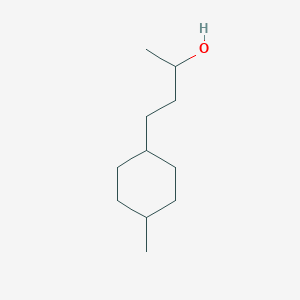

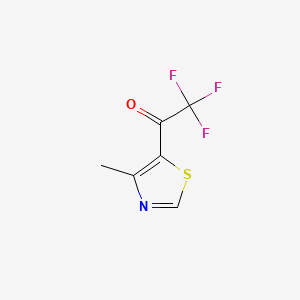

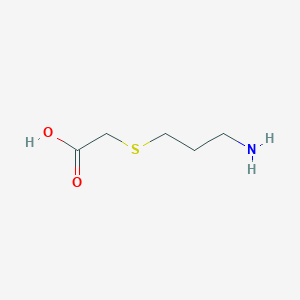
![N-cyclopropyl-1,4-dioxaspiro[4.5]decan-8-amine hydrochloride](/img/structure/B13521638.png)
![6-(furan-2-yl)-3-methyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxylicacid](/img/structure/B13521646.png)
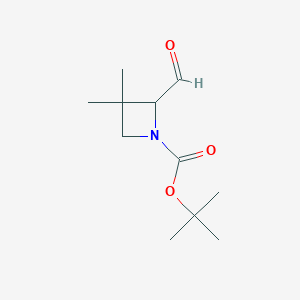
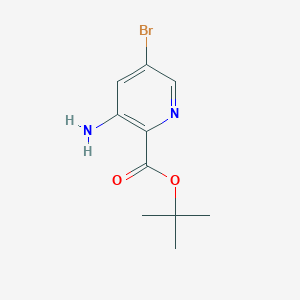
![1-[1-(4-Fluoro-3-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13521669.png)

